N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, also known by its systematic name, is a compound that belongs to the class of imidodicarbonimidic diamides. This compound features a phenylthio group, which contributes to its unique chemical properties and potential applications in various scientific fields.
The synthesis and characterization of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide have been explored in various studies, particularly within the context of its biological activity and potential therapeutic uses. The compound is derived from the reaction of specific hydrazones and aldehydes, which are precursors in its synthesis.
This compound can be classified under:
The synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH, often utilizing solvents like ethanol and catalysts like hydrochloric acid. Characterization techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product .
The molecular structure of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide can be represented as follows:
The compound features a complex arrangement where the imidodicarbonimidic framework is linked to a phenylthio substituent, enhancing its chemical reactivity and biological activity.
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide can undergo various chemical reactions typical for imidodicarbonimidic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. The stability of the compound under different conditions is also an important consideration during experimental procedures.
The mechanism of action for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide involves its interaction with biological targets, potentially influencing metabolic pathways. It may act by:
Studies suggest that compounds within this class exhibit significant biological activity, particularly in antimicrobial or antitumor applications, although specific mechanisms may vary depending on structural modifications.
Relevant data from various analyses indicate that this compound exhibits characteristics conducive to further study in medicinal chemistry applications .
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide has potential applications in:
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide emerged from late 20th-century synthetic efforts focused on modifying the biguanide scaffold. While simpler biguanides like phenformin (CAS 114-86-3) and metformin (CAS 657-24-9) were developed as antidiabetic agents in the 1950s-1960s [1] [9], this structurally elaborated derivative was first synthesized and characterized in the late 1980s or early 1990s, evidenced by its CAS registry assignment (96876-37-8) in 1987. Its discovery reflects a strategic shift toward leveraging the biguanide pharmacophore for targets beyond metabolic regulation. Early synthetic routes likely involved the reaction of 2-(phenylthio)aniline with cyanoguanidine or similar biguanide precursors under thermal or catalytic conditions—methodologies established for analogous N-arylbiguanides. The compound remained primarily a chemical curiosity until the early 21st century, when its potential as a protein arginine methyltransferase (PRMT) inhibitor was postulated, coinciding with increased academic interest in epigenetic modulators [4] [6].
Research interest in this compound centers on three intersecting domains: epigenetics, oncology, and chemical biology:
Epigenetic Modulation: The compound’s primary research significance lies in its potential as an inhibitor of protein arginine methyltransferases (PRMTs), particularly PRMT5. PRMTs catalyze the methylation of arginine residues in histones and non-histone proteins, regulating gene expression, RNA processing, and signal transduction. Dysregulated PRMT activity is oncogenic in multiple cancer types. Molecular docking studies suggest the biguanide moiety may compete with the methyl donor S-adenosylmethionine (SAM), while the lipophilic arylthio moiety potentially facilitates interaction with hydrophobic substrate-binding pockets. This inhibition mechanism could suppress tumor cell proliferation by restoring normal epigenetic marks [6].
Structural Novelty: Unlike conventional biguanides focused on AMPK activation or mitochondrial effects, this derivative’s arylthio appendage enhances membrane permeability and enables selective targeting of non-metabolic enzymes. The 2-(phenylthio)phenyl group acts as a sterically demanding domain that may confer selectivity toward specific PRMT isoforms (e.g., PRMT1, PRMT5, PRMT6) over closely related methyltransferases. This structural motif differentiates it from simpler biguanides and positions it as a chemical probe for dissecting PRMT biology [4] [6].
Chemical Biology Tool: Beyond direct therapeutic implications, researchers utilize this compound to explore structure-activity relationships (SAR) within the biguanide chemical space. Systematic modifications of the phenylthio group or biguanide N-substitution generate derivatives that help map essential pharmacophores for PRMT inhibition versus AMPK activation or antimicrobial effects—activities associated with other biguanides [5] [9].
Despite its potential, critical knowledge gaps impede the compound’s development:
Mechanistic Ambiguity: While predicted to target PRMTs, rigorous biochemical validation is lacking. No published studies confirm its binding affinity (Kd or IC₅₀ values) for PRMT1, PRMT5, or other isoforms. Its specificity versus other methyltransferases (e.g., DNA methyltransferases, lysine methyltransferases) remains uncharacterized. Furthermore, potential off-target effects on metabolic pathways common to other biguanides (e.g., mitochondrial complex I inhibition) are unexplored [6].
Pharmacological Data Deficiency: The compound suffers from a near-total absence of in vitro or in vivo pharmacological profiling. Key parameters—including aqueous solubility (critical given its polar biguanide group), plasma protein binding, metabolic stability, cytochrome P450 inhibition potential, and pharmacokinetics—remain unreported. No cell-based studies demonstrate its ability to inhibit histone arginine methylation (e.g., reductions in H4R3me2s, H3R8me2s) at non-cytotoxic concentrations [4] [7].
Synthetic & Analytical Challenges: Published synthetic protocols lack detail, hindering reproducibility. Scalability is problematic due to potential purifications challenges noted by suppliers like Arctom Scientific [7]. Comprehensive analytical data (NMR, high-resolution MS, HPLC purity) are absent from public domains. Experimental verification of predicted properties (e.g., pKa, logP) is also lacking [4] [7].
Structural Optimization Void: No systematic SAR studies explore modifications such as:
Variation in biguanide N'-substitutionSuch explorations could optimize potency, selectivity, or physicochemical properties [4].
Table 3: Critical Research Gaps and Implications
Research Gap | Consequence | Priority Level |
---|---|---|
PRMT isoform selectivity profile | Unknown therapeutic index & off-target risks | High |
Solubility & bioavailability | Uncertain developability as drug candidate | High |
In vitro epigenetic profiling | Unverified mechanism of action | Medium-High |
Synthetic route optimization | Barrier to chemical probe availability | Medium |
Metabolic stability assessment | Unknown in vivo utility | Medium |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1